mGluR5 Binding Affinity vs MPEP and MTEP
Acdpp demonstrates a binding affinity for the human mGlu5 receptor with a Ki value of 295 nM . This places its potency in a distinct tier compared to other commonly used mGluR5 antagonists. For example, MPEP, a widely cited tool compound, exhibits significantly higher affinity with a Ki of 6.3 ± 0.9 nM [1]. Similarly, MTEP, a more advanced antagonist, has a reported Ki of 16 nM [2]. This quantitative difference is critical for researchers choosing a compound with a specific potency window for their assay system.
~47-fold less potent than MPEP
| Evidence Dimension | Binding Affinity (Ki) for mGluR5 |
|---|---|
| Target Compound Data | 295 nM (Acdpp) |
| Comparator Or Baseline | MPEP: 6.3 nM; MTEP: 16 nM |
| Quantified Difference | Acdpp is approximately 47-fold less potent than MPEP and 18-fold less potent than MTEP. |
| Conditions | Radioligand binding assay using human mGlu5 receptor. |
Why This Matters
This difference allows researchers to select Acdpp when a lower-affinity mGluR5 antagonist is required, for example, to achieve partial target engagement or to avoid the profound receptor inhibition caused by more potent tools like MPEP or MTEP.
- [1] Zhu, C. Z., Hsieh, G., EI-Kouhen, O., Wilson, S. G., Mikusa, J. P., Hollingsworth, P. R., ... & Honore, P. (2005). Role of central and peripheral mGluR5 receptors in post-operative pain in rats. Pain, 114(1), 195-202. View Source
- [2] MedChemExpress. MTEP Technical Datasheet. Product No. HY-13178. View Source
